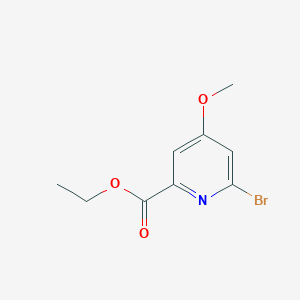

Ethyl 6-bromo-4-methoxypicolinate

Description

Ethyl 6-bromo-4-methoxypicolinate is a halogenated picolinate ester featuring a bromine atom at the 6-position, a methoxy group at the 4-position, and an ethyl ester moiety. The ethyl ester variant is hypothesized to exhibit distinct physicochemical properties compared to methyl esters due to increased steric bulk and lipophilicity from the ethyl group.

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

ethyl 6-bromo-4-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-4-6(13-2)5-8(10)11-7/h4-5H,3H2,1-2H3 |

InChI Key |

BFXYYUDFYNMXEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)OC)Br |

Origin of Product |

United States |

Preparation Methods

Use of Brominating Agents

The bromination step is commonly achieved using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents. These reagents provide selective halogenation under controlled conditions.

- Bromine (Br2): A classical halogenating agent that reacts with activated aromatic rings.

- N-Bromosuccinimide (NBS): A milder brominating agent often used for selective bromination in the presence of sensitive functional groups.

Reaction Conditions

- Solvent: Polar solvents are preferred, either protic (e.g., glacial acetic acid) or aprotic (e.g., N,N-dimethylformamide, dimethyl sulfoxide).

- Temperature: The bromination is typically carried out between 25 °C and 90 °C to balance reactivity and selectivity.

- Molar Excess: A large molar excess of the polar solvent is used to stabilize intermediates and improve yield.

This approach is supported by patent literature describing the halogenation of 3-halo-6-(aryl)-4-iminotetrahydropicolinic acid esters, which can be adapted for 4-methoxypicolinate derivatives.

Esterification

If starting from 6-bromo-4-methoxypicolinic acid, esterification is performed to obtain the ethyl ester:

- Method: Acid-catalyzed esterification with ethanol under reflux conditions.

- Catalysts: Commonly sulfuric acid or p-toluenesulfonic acid.

- Purification: The product is purified by extraction and recrystallization.

Alternatively, methyl or ethyl picolinates can be used as starting materials, which undergo bromination directly, avoiding the need for esterification post-bromination.

Example Synthetic Procedure (Adapted from Patent WO2010144380A1)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. | Dissolve methyl 4-methoxypicolinate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, cool to 0 °C | Preparation of reaction medium |

| 2. | Add brominating agent (e.g., N-bromosuccinimide) slowly | Controlled bromination at the 6-position |

| 3. | Stir at room temperature for several hours (e.g., 3 days) | Completion of bromination |

| 4. | Quench reaction with saturated ammonium chloride solution | Termination of reaction and extraction |

| 5. | Extract organic layer, wash with water and brine, dry over magnesium sulfate | Purification |

| 6. | Concentrate and purify by recrystallization or chromatography | Isolation of this compound |

This method ensures high regioselectivity and yield, minimizing side reactions.

Alternative Synthetic Routes

Metal-Catalyzed Cross-Coupling

Although more common for aryl substitutions, metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Negishi couplings can be adapted to prepare substituted picolinates. For example, starting from this compound, further functionalization can be achieved via palladium-catalyzed coupling reactions.

Use of Protective Groups

In some syntheses, protective groups may be introduced on the methoxy or carboxylate moieties to improve selectivity during bromination, followed by deprotection in later steps.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Methyl or ethyl 4-methoxypicolinate |

| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Solvent | Polar protic (glacial acetic acid) or polar aprotic (DMF, DMSO) |

| Temperature Range | 25 °C to 90 °C |

| Reaction Time | Several hours to days (e.g., 3 days) |

| Workup | Quenching with saturated ammonium chloride, extraction, washing, drying |

| Purification | Recrystallization or chromatography |

| Yield | Typically moderate to high, depending on conditions |

Research Findings and Considerations

- The choice of solvent and temperature critically affects regioselectivity and yield.

- Bromination in polar protic solvents like acetic acid favors selective bromination at the 6-position.

- Use of NBS offers milder conditions and better control over mono-bromination.

- Esterification is straightforward but must be controlled to avoid hydrolysis or overreaction.

- Metal-catalyzed cross-coupling offers routes for further functionalization but is less common for initial bromination.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-4-methoxypicolinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.

Common Reagents and Conditions:

N-bromosuccinimide (NBS): Used for bromination.

Palladium Catalysts: Employed in coupling reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed:

Substituted Picolinates: Depending on the nucleophile used in substitution reactions.

Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Ethyl 6-bromo-4-methoxypicolinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.

Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-methoxypicolinate depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be substituted under various conditions. In medicinal chemistry, its effects would be determined by its interaction with biological targets, which could include enzymes or receptors, depending on the specific derivative or conjugate being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The bromine and methoxy groups in this compound enhance electrophilic aromatic substitution reactivity compared to chloro or methyl substituents in analogs (e.g., 6-Cl in CAS 1214337-57-1) .

Purity and Stability

The methyl analog (CAS 1256803-71-0) is commercially available with >95% purity and requires storage at 2–8°C under inert gas to prevent degradation . This compound likely shares similar stability requirements due to the reactive bromine and ester functionalities. In contrast, Ethyl 5-bromo-6-chloropicolinate (CAS 6636-55-1), with dual halogens, may exhibit greater sensitivity to light or moisture .

Research Implications and Limitations

While this compound’s structural analogs are well-characterized, direct comparative studies on its reactivity, synthetic utility, or biological activity are absent in the reviewed literature. For instance:

- Synthetic Utility : Mthis compound is validated in palladium-catalyzed couplings , but the ethyl variant’s performance in such reactions remains unexplored.

- Biological Activity: No data are provided for the ethyl compound, though turmeric-derived ethyl acetate extracts () and Dicranoloma reflexum extracts () highlight the broader bioactivity of ethyl esters in natural products.

Q & A

Q. What are the standard synthetic protocols for Ethyl 6-bromo-4-methoxypicolinate?

Methodological Answer: Synthesis typically involves sequential halogenation and methoxylation of a picolinate precursor. Key steps include:

- Bromination: Use of brominating agents like N-bromosuccinimide (NBS) in DMF at controlled temperatures (0°C to room temperature) to ensure regioselectivity at the 6-position .

- Methoxylation: Introduction of the methoxy group via nucleophilic substitution using sodium methoxide (NaOMe) in anhydrous ethanol under reflux .

- Esterification: Ethyl ester formation via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol).

Characterization: Confirm structure via ¹H/¹³C NMR (deuterated solvents, 500 MHz) and IR spectroscopy. Purity assessment via HPLC (C18 column, MeOH/H₂O mobile phase) .

Q. What characterization techniques are critical for validating this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies substituent positions (e.g., methoxy at 4-position, bromo at 6-position). ¹³C NMR confirms carbonyl and aromatic carbons .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) and detects impurities. Use gradient elution (e.g., 70:30 MeOH/H₂O) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 274.0) and isotopic patterns for bromine .

Q. How is this compound utilized in medicinal chemistry?

Methodological Answer:

- Intermediate in Drug Discovery: Serves as a precursor for kinase inhibitors or antimicrobial agents. Substituent modifications (e.g., replacing bromine with amines) enable structure-activity relationship (SAR) studies .

- Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings (Pd catalysts) to introduce aryl/heteroaryl groups at the 6-position .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Methodological Answer:

- Directing Groups: Temporarily introduce electron-donating groups (e.g., -OMe) to direct bromination to the 6-position, followed by deprotection .

- Computational Modeling: Density Functional Theory (DFT) predicts reactive sites on the pyridine ring. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired regiochemistry .

- Flow Reactors: Enhance control over reaction kinetics and minimize by-products via continuous flow systems .

Q. How to resolve contradictions between NMR and mass spectrometry data?

Methodological Answer:

- Sample Purity: Re-purify via column chromatography (SiO₂, EtOAc/hexane gradient) to remove impurities causing spectral noise .

- Advanced NMR Techniques: 2D NMR (e.g., COSY, HSQC) resolves overlapping signals and assigns proton-carbon correlations .

- Isotopic Pattern Analysis: Confirm bromine’s presence via characteristic 1:1 isotopic split in MS (e.g., m/z 274/276) .

Q. What strategies optimize coupling reactions using this compound?

Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with varying ligands (e.g., XPhos, SPhos) to enhance reactivity .

- Inert Conditions: Conduct reactions under nitrogen/argon to prevent oxidation. Monitor progress via TLC or HPLC .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 1h) while maintaining yields >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.